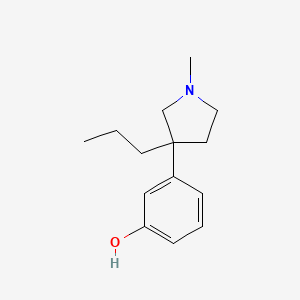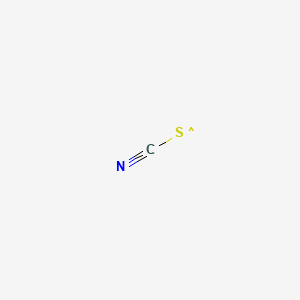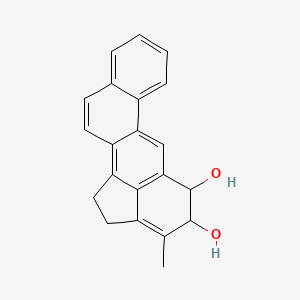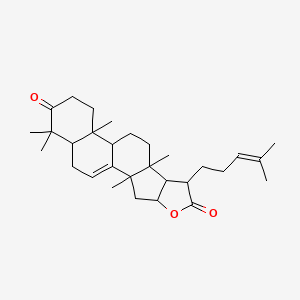
Profadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Profadol, also known as CI-572, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. The analgesic potency of this compound is comparable to that of pethidine (meperidine), but its antagonistic effect is significantly weaker, being only 1/50th of nalorphine .
Preparation Methods
The synthesis of Profadol involves several steps:
Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate, resulting in another compound.
Hydrolysis and Decarboxylation: Both nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.
Imide Formation: Treatment with methylamine leads to the formation of an imide.
Reduction: The imide is reduced using lithium aluminium hydride.
Demethylation: The final step involves demethylation to complete the synthesis of this compound.
Chemical Reactions Analysis
Profadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The reduction of this compound, particularly during its synthesis, involves the use of lithium aluminium hydride.
Substitution: this compound can undergo substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include cyanide, methylamine, and lithium aluminium hydride. The major products formed from these reactions are intermediates that lead to the final synthesis of this compound .
Scientific Research Applications
Profadol has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structure and synthesis methods.
Biology: In biological research, this compound is used to study the effects of opioid analgesics on the μ-opioid receptor.
Medicine: In medical research, this compound is investigated for its analgesic properties and potential therapeutic uses.
Mechanism of Action
Profadol exerts its effects by acting as a mixed agonist-antagonist of the μ-opioid receptor. This means that it can both activate and block the receptor, leading to its analgesic effects. The molecular targets involved include the μ-opioid receptor, which is a key player in pain modulation .
Comparison with Similar Compounds
Profadol is similar to other opioid analgesics such as:
Pethidine (Meperidine): Both have comparable analgesic potency.
Nalorphine: this compound’s antagonistic effect is much weaker than that of nalorphine.
Tapentadol: Another opioid analgesic with a similar mechanism of action.
Tramadol: Shares structural similarities and analgesic properties with this compound.
This compound’s uniqueness lies in its mixed agonist-antagonist activity, which differentiates it from other opioid analgesics that may act solely as agonists or antagonists.
Properties
CAS No. |
428-37-5 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |
InChI Key |
VFUGCQKESINERB-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Key on ui other cas no. |
13104-68-2 13104-69-3 |
Synonyms |
profadol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)
![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)
![1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1213136.png)

![6-methyl-6-pyridin-4-yl-12H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1213141.png)

![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)

